![molecular formula C19H20N2O5 B4047012 6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone](/img/structure/B4047012.png)
6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone
Descripción general
Descripción
6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a nitro group attached to a tetrahydro-2(1H)-pyridinone ring
Aplicaciones Científicas De Investigación
6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Nitration: The nitro group is introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydro-2(1H)-pyridinone ring, often using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(benzyloxy)-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the nitro group and the tetrahydro-2(1H)-pyridinone ring.
3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains a similar aromatic structure but with a triazolopyridine ring instead of the tetrahydro-2(1H)-pyridinone ring.
Uniqueness
6-[4-(benzyloxy)-3-methoxyphenyl]-5-nitrotetrahydro-2(1H)-pyridinone is unique due to the combination of its functional groups and the tetrahydro-2(1H)-pyridinone ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
IUPAC Name |
6-(3-methoxy-4-phenylmethoxyphenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-17-11-14(19-15(21(23)24)8-10-18(22)20-19)7-9-16(17)26-12-13-5-3-2-4-6-13/h2-7,9,11,15,19H,8,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSAVJRPGZHZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B4046929.png)
![ETHYL 4-{3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(METHYLCARBAMOYL)METHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE](/img/structure/B4046936.png)
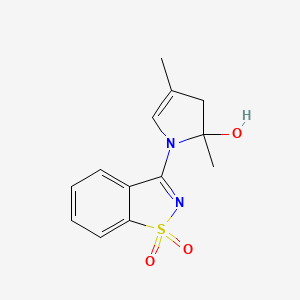
![2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4046947.png)
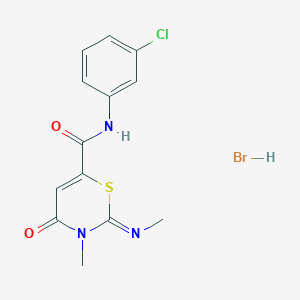
![4-(butan-2-yloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B4046966.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B4046971.png)
![1-(4-Chlorophenyl)-3-{[4-(2-hydroxyethyl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046976.png)
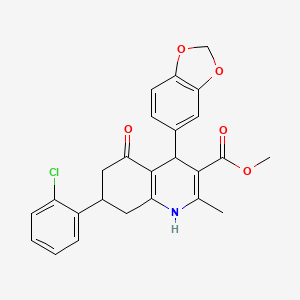
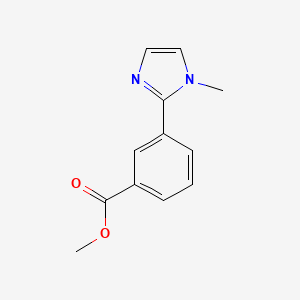
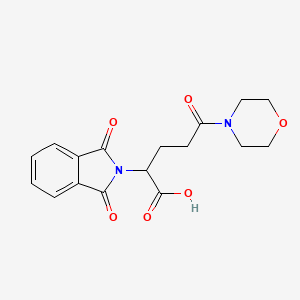
![4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4047018.png)
![3-methyl-2-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide](/img/structure/B4047042.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4047046.png)
